molecular formula C14H10ClNO B13927462 4-Chloro-2-(1H-indol-2-yl)phenol CAS No. 32380-83-9

4-Chloro-2-(1H-indol-2-yl)phenol

Cat. No.: B13927462
CAS No.: 32380-83-9
M. Wt: 243.69 g/mol
InChI Key: FMDCKUQJSQBMBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-indol-2-yl)phenol is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1H-indol-2-yl)phenol typically involves the reaction of 4-chlorophenol with indole under specific conditions. One common method includes the use of a catalyst such as anhydrous aluminum chloride to facilitate the reaction. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the compound effectively.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(1H-indol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-indol-2-yl)phenol involves its interaction with specific molecular targets. The indole ring allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-(1H-Indol-2-yl)phenol: Lacks the chloro substituent, leading to different reactivity and biological activity.

    4-Bromo-2-(1H-indol-2-yl)phenol: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.

    4-Fluoro-2-(1H-indol-2-yl)phenol:

Uniqueness: 4-Chloro-2-(1H-indol-2-yl)phenol is unique due to the presence of the chloro substituent, which can enhance its reactivity and biological activity compared to its analogs. The chloro group can also influence the compound’s solubility and stability, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

CAS No.

32380-83-9

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-2-(1H-indol-2-yl)phenol

InChI

InChI=1S/C14H10ClNO/c15-10-5-6-14(17)11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,16-17H

InChI Key

FMDCKUQJSQBMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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